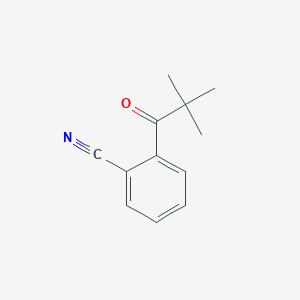

2'-Cyano-2,2-dimethylpropiophenone

Description

Contextualization within the Cyano-Ketone Class of Organic Compounds

2'-Cyano-2,2-dimethylpropiophenone belongs to the cyano-ketone class of organic compounds, which are characterized by the presence of both a nitrile (-C≡N) and a ketone (C=O) functional group. The interplay between these two electron-withdrawing groups on the same aromatic ring can lead to unique electronic properties and reactivity patterns.

The cyano group is a versatile functional group in organic synthesis, known for its ability to participate in a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The presence of a ketone, an electrophilic center, adjacent to the cyano-substituted ring further enhances the chemical diversity of the molecule.

The general properties of related cyano-ketone compounds are summarized in the table below, providing a comparative context for the potential characteristics of this compound.

| Property | Description |

| Physical State | Typically solids or high-boiling liquids at room temperature. |

| Solubility | Generally soluble in organic solvents; solubility in water is expected to be low. |

| Reactivity | The ketone carbonyl is susceptible to nucleophilic attack, while the cyano group can undergo hydrolysis, reduction, or act as a precursor for other functional groups. The aromatic ring can undergo further substitution reactions, with the existing groups directing the position of new substituents. |

Significance of the Propiophenone (B1677668) Framework and Cyano Functionality in Chemical Research

The propiophenone framework is a common structural motif found in a variety of biologically active molecules and is a valuable intermediate in organic synthesis. Propiophenones are aryl ketones that serve as precursors for the synthesis of pharmaceuticals and other fine chemicals. The tert-butyl group attached to the carbonyl in this compound introduces significant steric hindrance, which can influence the reactivity of the ketone.

The cyano functionality, when attached to an aromatic ring, significantly alters the electronic properties of the ring, making it more electron-deficient. This electronic effect can influence the reactivity of the ketone and the aromatic ring itself. The ortho-positioning of the cyano group relative to the pivaloyl group in this compound can also lead to specific intramolecular interactions and direct the regioselectivity of certain reactions.

The synthesis of such a molecule presents a notable challenge. A standard approach would be the Friedel-Crafts acylation of benzonitrile (B105546) with pivaloyl chloride. However, the use of pivaloyl chloride in Friedel-Crafts reactions is known to be problematic. The initially formed pivaloyl cation can readily decarbonylate to form the highly stable tert-butyl cation, which can then lead to alkylation of the aromatic ring as a significant side reaction, rather than the desired acylation. guidechem.comstackexchange.com

An alternative synthetic strategy could involve the reaction of a Grignard reagent derived from 2-bromobenzonitrile (B47965) with pivalonitrile, followed by hydrolysis. This approach would avoid the issues associated with the Friedel-Crafts acylation of pivaloyl chloride.

Overview of Academic Research Trajectories for Related Chemical Architectures

While direct research on this compound is scarce, research on related chemical architectures provides insight into its potential areas of interest.

Functionalized Propiophenones: Research into propiophenone derivatives is extensive, with a focus on their applications in medicinal chemistry. For example, various substituted propiophenones have been investigated for their anticonvulsant, antimicrobial, and anti-inflammatory activities. The introduction of a cyano group could modulate these biological activities.

Ortho-Cyanoaryl Ketones: The synthesis and reactions of ortho-cyanoaryl ketones are of interest in the preparation of heterocyclic compounds. The cyano and ketone groups can participate in intramolecular cyclization reactions to form various fused ring systems, which are prevalent in many biologically active molecules. For instance, a patent describes the synthesis of 4-cyano-1-indanone from 3-(2-cyanophenyl)propionic acid via an intramolecular Friedel-Crafts acylation, demonstrating the feasibility of forming a cyclic ketone from a cyanophenyl precursor. google.com

Sterically Hindered Ketones: The 2,2-dimethylpropyl (pivaloyl) group introduces significant steric bulk around the carbonyl group. Research on sterically hindered ketones often focuses on their unique reactivity, including their resistance to certain nucleophilic additions and their use in directing the stereochemistry of reactions.

The hypothetical properties of this compound, based on its structure and comparison with related compounds like 2,2-dimethylpropiophenone (B1678491), are presented below.

| Property | Predicted Value/Characteristic for this compound | Reference Data for 2,2-Dimethylpropiophenone sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C12H13NO | C11H14O |

| Molecular Weight | 187.24 g/mol | 162.23 g/mol |

| Boiling Point | Expected to be higher than 2,2-dimethylpropiophenone due to the polar cyano group. | 219-222 °C |

| Refractive Index | Expected to be higher than 2,2-dimethylpropiophenone. | n20/D 1.508 |

| Density | Expected to be higher than 2,2-dimethylpropiophenone. | 0.970 g/mL at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENZRNCWZAQBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642464 | |

| Record name | 2-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-10-4 | |

| Record name | 2-(2,2-Dimethyl-1-oxopropyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyano 2,2 Dimethylpropiophenone and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2'-Cyano-2,2-dimethylpropiophenone

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, two primary disconnections are considered logical and strategic.

The first and most apparent disconnection is at the C-C bond between the carbonyl group and the aromatic ring. This leads to two key synthons: a 2-cyanobenzoyl equivalent (an electrophile) and a tert-butyl anion equivalent (a nucleophile). The corresponding synthetic equivalents would be an activated 2-cyanobenzoic acid derivative (e.g., an acyl chloride) and a tert-butyl organometallic reagent, such as tert-butyl lithium or a tert-butyl Grignard reagent.

An alternative disconnection targets the C-CN bond on the aromatic ring. This approach simplifies the target molecule to 2,2-dimethylpropiophenone (B1678491), a readily accessible precursor, and a cyanide source. This strategy relies on the effective and regioselective cyanation of the pre-formed ketone core. The feasibility of this approach is contingent on the availability of robust methods for introducing a cyano group at the ortho position of the ketone.

| Disconnection Strategy | Key Synthons | Corresponding Reagents |

| Carbonyl-Aryl Bond | 2-Cyanobenzoyl cation, tert-Butyl anion | 2-Cyanobenzoyl chloride, tert-Butylmagnesium chloride |

| Aryl-Cyano Bond | 2-(2,2-dimethylpropanoyl)phenyl cation, Cyanide anion | 2,2-Dimethylpropiophenone, Cyanide source (e.g., KCN, TMSCN) |

Methodologies for Constructing the 2,2-Dimethylpropiophenone Core

The 2,2-dimethylpropiophenone core is a fundamental building block in the synthesis of the target molecule. Several modern and classical synthetic methods can be employed for its construction.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, including the synthesis of ketones. mdpi.com These methods offer high efficiency and functional group tolerance. mdpi.comccspublishing.org.cn

One prominent approach involves the coupling of an organometallic reagent with an acyl donor, catalyzed by a transition metal complex, typically palladium or nickel. For the synthesis of 2,2-dimethylpropiophenone, this could involve the reaction of a tert-butyl organometallic reagent with a benzoyl derivative in the presence of a suitable catalyst.

Another powerful strategy is the carbonylative coupling reaction, where carbon monoxide is incorporated into the molecule. For instance, the palladium-catalyzed reaction of an aryl halide (e.g., bromobenzene), a tert-butyltin reagent, and carbon monoxide can yield 2,2-dimethylpropiophenone.

Ketones can also be synthesized from aldehydes through various transition-metal-catalyzed reactions. ccspublishing.org.cnnih.gov These transformations often involve the conversion of the aldehyde into a more reactive intermediate, such as an N-tosylhydrazone, which can then participate in cross-coupling reactions. nih.govacs.org

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of transformations, including the synthesis of ketones via radical pathways. thieme-connect.comacs.org NHC-catalyzed radical cross-coupling reactions provide an efficient route to ketones from aldehydes or carboxylic acid derivatives. thieme-connect.com

In a typical NHC-catalyzed radical process for ketone synthesis, an aldehyde is first converted into a Breslow intermediate. This intermediate can then undergo single-electron transfer (SET) to generate a ketyl radical. nih.gov The ketyl radical can then couple with another radical species, such as an alkyl radical, to form the desired ketone after subsequent steps. This methodology allows for the construction of C-C bonds under mild conditions. thieme-connect.com

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. libretexts.orglibretexts.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org To synthesize 2,2-dimethylpropiophenone, benzene (B151609) can be acylated with pivaloyl chloride.

Alternatively, organometallic reagents such as Grignard reagents or organolithium compounds can react with nitriles to form ketones. libretexts.org The reaction of benzonitrile (B105546) with tert-butylmagnesium bromide, followed by hydrolysis, would yield 2,2-dimethylpropiophenone.

| Methodology | Starting Materials | Key Features |

| Transition Metal-Catalyzed Coupling | Aryl halide, organometallic reagent, acyl donor | High efficiency, broad functional group tolerance |

| Radical N-Heterocyclic Carbene Catalysis | Aldehyde/Carboxylic acid derivative, radical precursor | Mild reaction conditions, organocatalytic |

| Classical Acylation Reactions | Aromatic compound, acylating agent/nitrile, organometallic reagent | Well-established, readily available starting materials |

Regioselective Introduction of the Cyano Group into Aromatic Ketone Systems

The introduction of a cyano group onto an aromatic ring, especially in a regioselective manner, is a critical step in the synthesis of this compound when following the second retrosynthetic pathway.

Direct cyanation of aromatic C-H bonds is an attractive and atom-economical approach. Transition metal-catalyzed C-H cyanation has seen significant advancements. For instance, palladium-catalyzed methods using various cyanide sources can achieve the direct cyanation of arenes. The regioselectivity is often directed by the electronic and steric properties of the substituents on the aromatic ring.

Electrophilic cyanation offers an alternative to nucleophilic aromatic substitution for the introduction of a cyano group. rsc.org This method involves the use of an electrophilic cyanating reagent that delivers a "CN+" equivalent to a nucleophilic aromatic ring. rsc.orgrsc.org A variety of such reagents have been developed, including cyanogen bromide, tosyl cyanide, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.org The reactivity and regioselectivity of these reagents can be tuned by the reaction conditions and the nature of the substrate. For the synthesis of this compound, the ortho-directing effect of the ketone group might be exploited to achieve the desired regioselectivity.

Recent developments have also focused on the use of less toxic and more manageable cyanating agents. tcichemicals.com For example, dimethylmalononitrile has been reported as a low-toxic electrophilic cyanating reagent that can introduce cyano groups into aromatic rings. tcichemicals.com

| Cyanation Technique | Reagents | Key Features |

| Transition Metal-Catalyzed C-H Cyanation | Aryl substrate, Cyanide source (e.g., KCN, Zn(CN)₂), Palladium catalyst | Atom-economical, direct functionalization |

| Electrophilic Cyanation | Aryl substrate, Electrophilic cyanating reagent (e.g., TsCN, NCTS) | Complementary to nucleophilic methods, useful for electron-rich arenes |

Transformations of Halogenated Precursors to Cyano Derivatives

The synthesis of this compound from halogenated precursors is a key transformation in the generation of this important chemical intermediate. The introduction of a cyano group onto an aromatic ring can be achieved through various modern catalytic methods, which offer advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.

Palladium-Catalyzed Cyanation:

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides using a palladium catalyst and a suitable cyanide source is a widely adopted strategy. For the synthesis of this compound, a precursor such as 2'-Bromo-2,2-dimethylpropiophenone or 2'-Iodo-2,2-dimethylpropiophenone can be employed.

A significant advancement in this area is the use of less toxic and more manageable cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and non-toxic solid, has emerged as an effective cyanide source in palladium-catalyzed cyanations. atlanchimpharma.com The reaction typically involves a palladium precursor, a phosphine ligand to stabilize the active catalytic species, a base, and a suitable solvent. The bulky monodentate phosphine ligand, BrettPhos, has proven to be highly efficient in similar transformations. atlanchimpharma.com

A representative transformation is depicted below:

Scheme 1: Palladium-Catalyzed Cyanation of 2'-Bromo-2,2-dimethylpropiophenone

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to afford the aryl nitrile and regenerate the catalyst. A general procedure for such reactions involves heating the aryl halide with potassium ferrocyanide, a palladium catalyst, and a ligand in a polar aprotic solvent. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation

| Catalyst | Ligand | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | BrettPhos | K₄[Fe(CN)₆] | Na₂CO₃ | DMAc | 120-140 | 85-95 |

| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆] | K₂CO₃ | Dioxane | 110-130 | 80-90 |

| PdCl₂(dppf) | - | K₄[Fe(CN)₆] | K₃PO₄ | NMP | 130-150 | 75-85 |

Copper-Catalyzed Cyanation:

Copper-catalyzed cyanation reactions, often referred to as Rosenmund-von Braun type reactions, provide a valuable alternative to palladium-based methods. These reactions typically employ copper(I) cyanide (CuCN) as the cyanide source and are particularly effective for the conversion of aryl iodides. The reaction often requires high temperatures and polar aprotic solvents like DMF, NMP, or pyridine.

Scheme 2: Copper-Catalyzed Cyanation of 2'-Iodo-2,2-dimethylpropiophenone

Recent advancements have led to the development of catalytic versions of this reaction, often employing ligands to facilitate the process at lower temperatures and with a wider range of substrates. For instance, the use of ligands like 1,10-phenanthroline can improve the efficiency of copper-catalyzed cyanations. nih.gov The reaction mechanism is believed to involve an oxidative addition/reductive elimination pathway or a nucleophilic aromatic substitution mechanism facilitated by the copper catalyst.

Table 2: Representative Conditions for Copper-Catalyzed Cyanation

| Catalyst / Reagent | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuCN (stoichiometric) | None | DMF | 140-160 | 70-85 |

| CuI (catalytic) | 1,10-Phenanthroline | DMF | 110-130 | 75-90 |

| CuCN (stoichiometric) | None | Pyridine | 120-140 | 65-80 |

These modern catalytic methods provide efficient and versatile routes for the synthesis of this compound from its corresponding halogenated precursors, offering significant improvements over classical stoichiometric procedures.

Asymmetric Synthesis and Chiral Resolution Strategies for this compound Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. For derivatives of this compound, the creation of a stereogenic center can lead to compounds with unique biological activities or material properties. This can be achieved through asymmetric synthesis, where a chiral center is created selectively, or by resolving a racemic mixture of enantiomers.

Asymmetric Synthesis:

The carbonyl group of the propiophenone (B1677668) moiety serves as a key handle for introducing chirality. Asymmetric reduction of the ketone to a secondary alcohol is a common and effective strategy. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Scheme 3: Asymmetric Reduction of a this compound Derivative

Biocatalysis offers a powerful and environmentally benign approach to asymmetric reductions. Alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones to chiral alcohols with high enantioselectivity. researchgate.net The choice of enzyme and reaction conditions can often be tuned to favor the formation of either the (R)- or (S)-enantiomer. nih.gov

Table 3: Methods for Asymmetric Synthesis of Chiral Propiophenone Derivatives

| Method | Catalyst/Reagent | Chiral Source | Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [RuCl₂(BINAP)]₂ | Chiral BINAP ligand | Chiral Alcohol | >95% |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Chiral diamine ligand | Chiral Alcohol | >98% |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Enzyme | Chiral Alcohol | >99% |

Chiral Resolution Strategies:

When a racemic mixture of a chiral derivative of this compound is synthesized, the separation of the enantiomers is necessary to obtain the pure, optically active compounds.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and effective technique for the analytical and preparative separation of enantiomers. chromatographyonline.comphenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are among the most versatile and commonly used for a broad range of chiral compounds. chromatographyonline.com The mobile phase composition, flow rate, and temperature can be optimized to achieve baseline separation of the enantiomers. sigmaaldrich.comsigmaaldrich.com

Mechanistic Organic Chemistry and Reactivity of 2 Cyano 2,2 Dimethylpropiophenone

Electronic and Steric Influences on Reactivity of the Ketone Carbonyl

The reactivity of the ketone carbonyl in 2'-Cyano-2,2-dimethylpropiophenone is dictated by a combination of electronic effects from the aromatic ring and steric hindrance from the alkyl group. The carbonyl carbon possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an electrophilic site for nucleophilic attack. masterorganicchemistry.com The presence of the electron-withdrawing cyano group on the phenyl ring is expected to influence the electrophilicity of this carbonyl carbon. nih.gov Conversely, the bulky tert-butyl group adjacent to the carbonyl creates significant steric hindrance, which can impede the approach of nucleophiles. masterorganicchemistry.com

Table 1: Factors Influencing Carbonyl Reactivity

| Feature | Influence on this compound | Effect on Reactivity |

|---|---|---|

| Electronic Effect | The electron-withdrawing nature of the ortho-cyano group. | Increases the partial positive charge on the carbonyl carbon, enhancing electrophilicity. |

| Steric Effect | The bulky tert-butyl group (-C(CH₃)₃) adjacent to the carbonyl. |

Physically obstructs the approach of nucleophiles to the carbonyl carbon, decreasing the reaction rate. |

Nucleophilic Additions and Substitutions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.com For this compound, the rate and outcome of such additions are a balance between the activating electronic effect of the cyano group and the deactivating steric effect of the tert-butyl group. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can add to the electrophilic carbonyl carbon to form a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. wikipedia.orgkhanacademy.org The geometry of the carbon transitions from trigonal planar to tetrahedral during this process. masterorganicchemistry.com Softer or bulkier nucleophiles may react more slowly or not at all due to the steric shield provided by the tert-butyl group.

Nucleophilic acyl substitution is not a viable pathway for ketones like this, as it would require the cleavage of a carbon-carbon bond, which is energetically unfavorable.

Investigation of Alpha-Proton Abstraction in Non-Enolizable Ketones

This compound is classified as a non-enolizable ketone because it lacks protons on the alpha-carbon of the 2,2-dimethylpropyl group. The alpha-hydrogens of typical ketones exhibit unusual acidity (pKa ≈ 19-21) because the resulting conjugate base, an enolate, is stabilized by resonance. libretexts.orgsketchy.com In an enolate, the negative charge is delocalized onto the electronegative oxygen atom. libretexts.org

Since this compound has no hydrogens on the carbon adjacent to the carbonyl group, it cannot form an enolate under basic conditions. rsc.org This structural feature prevents it from undergoing common reactions that proceed via enolate intermediates, such as aldol condensations and alpha-halogenation.

Table 2: Comparison of Alpha-Proton Acidity

| Compound | Alpha-Protons Present? | Potential for Enolate Formation | Typical pKa of Alpha-Proton |

|---|---|---|---|

| Acetone | Yes | Yes | ~19-21 |

| This compound | No | No | N/A |

| Ester (general) | Yes | Yes | ~23-25 |

Radical Pathways and Photoinduced Reactivity (e.g., photofragmentation)

Aromatic ketones are known to be photochemically reactive. libretexts.org Upon absorption of light, typically in the n→π* transition, the ketone can be promoted to an excited singlet state (S₁) which can then undergo intersystem crossing to a more stable triplet state (T₁). msu.edu The excited carbonyl oxygen behaves similarly to an alkoxy radical. msu.edu

For ketones with alpha-hydrogens, a common photochemical reaction is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the alpha-carbon. libretexts.org In the case of this compound, this would lead to the formation of a benzoyl radical and a tert-butyl radical.

Another potential pathway is photoreduction, especially in the presence of a hydrogen donor. Aromatic ketones can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. libretexts.orgnih.gov

Transformations and Synthetic Utility of the Cyano Group

The cyano group (-C≡N) is a versatile functional group in organic synthesis. ebsco.com Its carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com

Nucleophilic Reactivity of the Nitrile Carbon

The electrophilic carbon atom of the nitrile group can react with a variety of strong nucleophiles. wikipedia.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which can then be hydrolyzed to produce a ketone. libretexts.org This provides a synthetic route to ketones from nitriles. Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through two successive nucleophilic additions of a hydride ion. libretexts.org

Hydrolysis Pathways to Carboxylic Acid and Amide Functionalities

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. ebsco.comlumenlearning.com This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile like water can then attack the carbon, and after a series of proton transfers, an amide intermediate is formed. libretexts.orgchemistrysteps.com With continued heating in the acidic solution, this amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium ion. chemistrysteps.comchemguide.co.uklibretexts.org

Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com Protonation by water forms an imidic acid intermediate, which tautomerizes to the amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org It is possible to stop the hydrolysis at the amide stage by using milder conditions, for example, by using hydrogen peroxide in an alkaline solution or carefully controlling the temperature. chemistrysteps.comcommonorganicchemistry.com

Table 3: Summary of Nitrile Hydrolysis Conditions

| Condition | Catalyst | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic Hydrolysis | Dilute H₃O⁺ (e.g., HCl, H₂SO₄), Heat | Protonated Nitrile, Amide | Carboxylic Acid |

| Basic Hydrolysis | Aqueous OH⁻ (e.g., NaOH), Heat | Imidic Acid, Amide | Carboxylic Acid |

| Mild Basic Hydrolysis | H₂O₂ / OH⁻ | Amide | Amide |

Reduction Reactions of the Cyano Moiety

The cyano moiety (C≡N) of this compound is susceptible to reduction, a fundamental transformation that typically yields primary amines. This conversion can be achieved through various methods, primarily catalytic hydrogenation or chemical reduction using metal hydrides. The choice of reagent is crucial as the molecule also contains a ketone functional group, which can also be reduced. Selective reduction of the nitrile in the presence of the ketone, or vice-versa, requires careful selection of reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation involves the reaction of the nitrile with molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.org Common catalysts for this transformation include palladium, platinum, and nickel. rsc.org The reaction is typically carried out at elevated temperature and pressure. rsc.org For instance, hydrogenation of nitriles using a palladium catalyst can effectively produce primary amines. rsc.org Manganese pincer complexes have also been developed as effective catalysts for the selective hydrogenation of nitriles to amines. researchgate.net Achieving selectivity for the cyano group over the ketone can be challenging, as many hydrogenation catalysts will also reduce the carbonyl group. However, specialized catalysts and conditions can favor the formation of the aminomethyl group.

Chemical Reduction: A common and effective method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). rsc.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup. rsc.org LiAlH₄ is a powerful reducing agent and will also reduce the ketone group to a secondary alcohol. Therefore, if only the nitrile is to be reduced, a protecting group strategy for the ketone might be necessary, or a milder, more selective reducing agent would be required. Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles under standard conditions. rsc.org

The table below summarizes common reduction methods applicable to the cyano group.

| Reagent/Catalyst | Typical Conditions | Product from Cyano Group | Notes on Selectivity |

| H₂ / Pd, Pt, or Ni | Elevated temperature and pressure | Primary amine (-CH₂NH₂) | Often reduces the ketone as well. rsc.org |

| LiAlH₄ | Diethyl ether or THF, followed by H₃O⁺ workup | Primary amine (-CH₂NH₂) | A strong reducing agent that will also reduce the ketone to an alcohol. rsc.org |

| Mn-pincer complexes | Molecular Hydrogen | Primary amine (-CH₂NH₂) | Offers a pathway for selective catalytic hydrogenation. researchgate.net |

Cyclization Reactions and Heterocyclic Compound Formation

The structure of this compound, featuring a ketone and a cyano group in an ortho relationship on a benzene (B151609) ring, makes it an excellent precursor for intramolecular cyclization reactions to form various heterocyclic compounds. researchgate.net Such bifunctional aromatic compounds are valuable starting materials for cascade reactions leading to complex molecular architectures. researchgate.net

Formation of Isoindolinones: 2-Acylbenzonitriles are known to react with various nucleophiles in cascade reactions to produce 3,3-disubstituted isoindolin-1-ones. researchgate.net The reaction is initiated by the nucleophilic attack on the highly electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization where the newly formed intermediate attacks the carbon atom of the cyano group. Subsequent tautomerization and hydrolysis steps lead to the stable isoindolinone ring system. For example, reaction with a Grignard reagent (R-MgX) would lead to a 3-alkyl-3-hydroxyisoindolin-1-imine, which can be hydrolyzed to the corresponding isoindolinone.

Formation of Quinazoline Derivatives: Another significant application of this scaffold is in the synthesis of quinazolines and their derivatives, which are important structural motifs in medicinal chemistry. rsc.orgrsc.org The synthesis can be envisioned through a reaction with an amine-containing reagent. For instance, reaction with ammonia or a primary amine would first form an imine at the ketone position. The nitrogen of the imine can then act as an internal nucleophile, attacking the cyano group to form a five-membered ring, which rapidly rearranges to the more stable six-membered quinazoline ring system. Using hydrazine or hydroxylamine as the nucleophile can lead to the formation of related fused heterocyclic systems like quinazolinones. researchgate.net

The table below illustrates potential cyclization reactions.

| Reactant | Intermediate Step | Resulting Heterocyclic System |

| Grignard Reagent (R-MgX) | Nucleophilic addition to ketone | 3-Alkyl-3-hydroxyisoindolin-1-one (after hydrolysis) |

| Ammonia (NH₃) | Imine formation | 4-tert-Butylquinazoline |

| Primary Amine (R-NH₂) | Imine formation | 3-Substituted-4-tert-butylquinazoline |

| Hydrazine (NH₂NH₂) | Hydrazone formation | 3-Amino-4-tert-butylquinazoline |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is significantly influenced by its two substituents: the cyano (-CN) group and the pivaloyl (-COC(CH₃)₃) group. Both are strong electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. However, this electron-deficient nature makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , provided a suitable leaving group is present on the ring. wikipedia.orgchemistrysteps.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com A nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For an SNAr reaction to occur efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the cyano group is at position 2' and the pivaloyl group is at position 1'. Therefore, if a leaving group (e.g., a halogen like F or Cl) were present at the 4' or 6' positions, the ring would be highly activated for nucleophilic attack at that site. The negative charge of the Meisenheimer complex would be effectively delocalized onto the oxygen of the carbonyl group and the nitrogen of the cyano group.

The table below describes potential SNAr reactions, assuming the presence of a leaving group (LG) at an activated position on the phenyl ring.

| Position of Leaving Group (LG) | Nucleophile (Nu⁻) | Expected Product |

| 4' or 6' | Methoxide (CH₃O⁻) | 2'-Cyano-4' (or 6')-methoxy-2,2-dimethylpropiophenone |

| 4' or 6' | Ammonia (NH₃) or Amines (RNH₂) | 2'-Cyano-4' (or 6')-amino-2,2-dimethylpropiophenone |

| 4' or 6' | Thiolate (RS⁻) | 2'-Cyano-4' (or 6')-alkylthio-2,2-dimethylpropiophenone |

| 4' or 6' | Hydroxide (OH⁻) | 2'-Cyano-4' (or 6')-hydroxy-2,2-dimethylpropiophenone |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 2'-Cyano-2,2-dimethylpropiophenone.

Proton (1H) and Carbon (13C) NMR for Structural Connectivity

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum is predicted to show a singlet for the t-butyl protons, and a set of multiplets in the aromatic region corresponding to the four protons on the substituted benzene (B151609) ring.

¹³C NMR would reveal the number of distinct carbon environments. Key predicted signals would include those for the carbonyl carbon, the nitrile carbon, the quaternary carbon of the t-butyl group, the methyl carbons, and the carbons of the aromatic ring.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| t-butyl (9H) | ~1.3 (s) | ~28 |

| Quaternary C (t-butyl) | - | ~45 |

| Carbonyl C=O | - | ~205 |

| Aromatic CHs (4H) | ~7.5-8.0 (m) | ~128-140 |

| Aromatic C-CN | - | ~115 (low intensity) |

| Aromatic C-CO | - | ~142 |

Note: 's' denotes a singlet, 'm' denotes a multiplet. Predicted values are based on analogous structures and may vary.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignment

To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic resonances, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish which protons are spin-coupled to each other, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for identifying the placement of the cyano and propiophenone (B1677668) groups on the aromatic ring by correlating the aromatic protons to the carbonyl and cyano carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS would be employed to determine the exact mass of the molecule with high precision. This would allow for the unambiguous confirmation of its molecular formula, C₁₂H₁₃NO. The measured mass-to-charge ratio would be compared to the theoretical value, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: A strong absorption band is expected for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. Another key feature would be the stretching vibration of the nitrile (C≡N) group, which appears in a relatively clean region of the spectrum, around 2220-2240 cm⁻¹.

Raman Spectroscopy: The C≡N stretch is also Raman active and would provide complementary information. Aromatic C-H and C=C stretching vibrations would also be observed.

Key Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2220-2240 | 2220-2240 |

| C=O Stretch | 1680-1700 | 1680-1700 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

Chromatographic Separations and Purity Profiling

Chromatographic methods are essential for assessing the purity of a chemical sample and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be developed to determine the purity profile. A UV detector would be suitable for detection, given the presence of the aromatic chromophore.

Gas Chromatography (GC): Due to its expected volatility, GC could also be a viable method for purity assessment, likely using a non-polar or medium-polarity capillary column and a flame ionization detector (FID).

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and analysis of organic compounds like this compound. The choice between GC and HPLC often depends on the compound's volatility and thermal stability.

Gas Chromatography (GC):

Given that propiophenone and its derivatives are suitable for GC analysis, it is a viable method for this compound. sigmaaldrich.comsigmaaldrich.com GC is particularly effective for separating volatile compounds. For the analysis of aromatic amines, which are structurally related to the aminophenyl derivatives of propiophenones, GC coupled with mass spectrometry (GC-MS) has been shown to be a highly sensitive and resolving technique. nih.govnih.gov The separation of isomers, a common challenge in the synthesis of substituted aromatics, can often be achieved with high-efficiency capillary columns. vurup.skvernier.com For instance, the analysis of xylene isomers has been successfully performed using GC. vernier.com In the production of propiophenone, GC is used to analyze by-products such as isobutyrophenone, demonstrating its utility in monitoring reaction purity. google.com The choice of carrier gas, such as helium, hydrogen, or nitrogen, can be optimized for specific GC-MS applications. nih.gov

A hypothetical GC method for analyzing this compound could involve a non-polar or medium-polarity capillary column (e.g., a polysiloxane-based stationary phase). The temperature program would be optimized to ensure the elution of the compound without degradation while providing sufficient resolution from any impurities.

Interactive Data Table: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of organic compounds, including those that are less volatile or thermally sensitive. nih.gov For propiophenone and its derivatives, reversed-phase HPLC is a common approach. sigmaaldrich.comcdnsciencepub.com The separation of aromatic isomers, such as those of cyanophenol or other substituted phenols, has been demonstrated using various HPLC stationary phases. thermofisher.comrsc.org For instance, columns with pentafluorophenyl (PFP) stationary phases can offer unique selectivity for positional isomers of halogenated and polar aromatic compounds. thermofisher.com Similarly, columns utilizing π-π interactions, such as those with pyrenylethyl or nitrophenylethyl groups, are effective for separating aromatic isomers like tolunitriles. nacalai.com

When analyzing ketones and aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC with UV detection is a standard method, particularly for trace analysis. auroraprosci.com However, for the direct analysis of this compound, a reversed-phase C18 or a more specialized column would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at a relevant wavelength |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, the separation of its enantiomers is crucial for applications where stereochemistry is important. Chiral chromatography, a specialized form of HPLC, is the primary method for determining the enantiomeric excess (e.e.) of a chiral compound.

The development of chiral stationary phases (CSPs) has been instrumental in the separation of enantiomers. mdpi.com These phases create a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with different stabilities, leading to different retention times. For ketones and compounds containing cyano groups, several types of CSPs can be effective. The enantioselective cyanosilylation of ketones, for example, often relies on chiral catalysts, and the resulting products' enantiomeric purity is typically determined by chiral HPLC. nih.govacs.orgnih.gov

The separation of enantiomers of various chiral compounds, including arylpropionic acids and other pharmaceuticals, has been successfully achieved using CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. researchgate.netnih.govresearchgate.net For instance, the enantiomers of prostaglandins (B1171923) have been separated using a Chiracel OJ-RH column. mdpi.com

For the determination of the enantiomeric excess of this compound, a screening of different chiral columns and mobile phases would be necessary to achieve baseline separation of the enantiomers.

Interactive Data Table: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) or Cyclodextrin-based |

| Mobile Phase | Hexane/Isopropanol or other suitable organic solvent mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Injection Volume | 5-10 µL |

Computational Chemistry and Theoretical Investigations of 2 Cyano 2,2 Dimethylpropiophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2'-Cyano-2,2-dimethylpropiophenone. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The electronic structure is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most willing to donate electrons, while the LUMO indicates the area most susceptible to accepting electrons. For this compound, the HOMO is typically localized on the phenyl ring, influenced by the electron-donating character of the alkyl portion of the propiophenone (B1677668) moiety. Conversely, the LUMO is expected to be concentrated around the carbonyl group and the electron-withdrawing cyano group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors, derived from quantum chemical calculations, offer a comprehensive profile of the reactivity of this compound, allowing for predictions of its behavior in various chemical environments.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and, most importantly, transition states, a detailed understanding of reaction mechanisms can be achieved.

For instance, in a nucleophilic addition to the carbonyl carbon, computational models can trace the trajectory of the incoming nucleophile. The calculations would reveal the geometry of the transition state, which is the highest energy point along the reaction coordinate, and its associated activation energy. This activation energy is a critical factor in determining the reaction rate.

Similarly, reactions involving the cyano group, such as its hydrolysis to a carboxylic acid or reduction to an amine, can be investigated. Theoretical calculations can compare the energetic favorability of different proposed mechanisms, helping to discern the most likely pathway. For example, the mechanism of a rhodium-catalyzed C-H cyanation has been computationally explored for other aromatic compounds, providing a framework for understanding similar potential transformations of this compound. plos.org

Transition state analysis also provides insights into the vibrational frequencies of the transition state structure. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral properties of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, these calculations can predict the chemical shifts of the aromatic protons, the protons of the dimethylpropyl group, and the various carbon atoms. The predicted spectra can aid in the assignment of experimental signals and can reveal subtle electronic effects within the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical IR spectrum, where each absorption band corresponds to a specific vibrational mode of the molecule. Key vibrational modes of interest would include the C=O stretch of the ketone, the C≡N stretch of the cyano group, and the various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl chain. Comparing the calculated and experimental IR spectra can help to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These electronic transitions typically involve the promotion of an electron from a lower energy occupied orbital (like the HOMO) to a higher energy unoccupied orbital (like the LUMO). The calculations can help to assign the observed absorption bands to specific electronic transitions within the molecule.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comtaylorfrancis.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of flexible molecules like this compound.

A key aspect of the conformational analysis of this molecule is the rotation around the single bonds, particularly the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the tert-butyl group. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a crystal lattice.

The simulation can also provide information about the flexibility of different parts of the molecule. For example, the phenyl ring and the bulky 2,2-dimethylpropyl group will have different motional properties, which can be quantified through the analysis of the MD trajectory.

Theoretical Studies on the Influence of the Cyano Group on Electronic and Optical Properties

The cyano group is a potent electron-withdrawing group, and its presence at the ortho position of the propiophenone moiety has a significant impact on the electronic and optical properties of the molecule.

Electronic Properties: The strong -I (inductive) and -M (mesomeric) effects of the cyano group lead to a significant polarization of the electron density in the phenyl ring. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the ortho-protons. Theoretical studies can quantify this effect by calculating atomic charges and electrostatic potential maps. The cyano group's electron-withdrawing nature also stabilizes the LUMO, thereby reducing the HOMO-LUMO gap and affecting the molecule's reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Use as a Versatile Synthetic Intermediate

Building Block for Complex Carbon-Carbon Bond Formations

No studies were found that document the use of 2'-Cyano-2,2-dimethylpropiophenone as a building block for the formation of complex carbon-carbon bonds. General methodologies for C-C bond formation, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various cross-coupling protocols, are fundamental in organic synthesis. However, the application of these methods using this compound as a substrate is not described in the searched literature.

Precursor for Diverse Organic Scaffolds

The scientific literature did not yield any examples of this compound being utilized as a precursor for the synthesis of diverse organic scaffolds. While the synthesis of heterocyclic structures like pyridones and other complex molecular frameworks is a significant area of research, there is no indication that this compound has been employed as a starting material for these purposes.

Role in Catalysis Research

Substrate in Homogeneous and Heterogeneous Catalytic Reactions (e.g., hydrosilylation)

There is no available research describing this compound as a substrate in either homogeneous or heterogeneous catalytic reactions, including hydrosilylation. While the catalysis of ketones is a broad field, specific studies involving the 2'-cyano substituted propiophenone (B1677668) derivative are absent from the reviewed literature.

Development of Asymmetric Catalytic Processes for Propiophenone Derivatives

The development of asymmetric catalytic processes is crucial for producing enantiomerically pure compounds. Research in this area often focuses on the hydrogenation or transfer hydrogenation of prochiral ketones, including various propiophenone derivatives, to yield chiral alcohols. However, no literature was found that specifically details the development or application of such asymmetric processes using this compound.

Exploration of Radical Catalysis in Ketone Synthesis

Radical catalysis offers unique pathways for ketone synthesis and functionalization, such as α-alkylation. While this is an active area of research for various ketones, no publications were identified that explore the use of this compound within the context of radical catalysis.

Development of Materials with Tailored Electronic and Optical Properties

Without foundational research on the synthesis, properties, and interactions of this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards environmentally benign methodologies has spurred research into greener synthetic routes for aromatic ketones. mdpi.comucsf.edu Traditional methods for synthesizing such compounds often rely on harsh reagents and produce significant waste. ucsf.edu Future research on 2'-Cyano-2,2-dimethylpropiophenone is expected to focus on the development of sustainable and green synthetic protocols.

Key areas of exploration include the use of heterogeneous catalysts, such as zeolites, which can replace classical acid catalysts like AlCl₃ and HF, thereby minimizing environmental problems. ucsf.edu Photocatalytic methods, which utilize visible light as an energy source, represent another promising green approach. nih.govrsc.org For instance, the photocatalytic cyanation of ketones using non-toxic cyanide sources is a developing area that could be adapted for the synthesis of this compound. nih.govacs.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks and environmentally friendly solvents, will be central to these new synthetic strategies. sigmaaldrich.com

| Catalyst Type | Advantages for Aromatic Ketone Synthesis | Relevant Principles |

| Zeolites | Reusable, reduced waste, avoids hazardous acids. ucsf.edu | Green Chemistry, Catalysis |

| Photocatalysts | Uses light as a renewable energy source, mild reaction conditions. rsc.org | Green Chemistry, Energy Efficiency |

| Biocatalysts | High selectivity, biodegradable, operates in aqueous media. | Green Chemistry, Renewable Feedstocks |

Unexplored Reactivity Manifolds and Novel Transformations

The unique electronic and steric properties of this compound open up avenues for exploring novel chemical transformations. The presence of both a carbonyl group and a cyano group on the aromatic ring invites a range of reactivity patterns, including nucleophilic additions and electrophilic aromatic substitutions. numberanalytics.com

Future research will likely delve into the C-H functionalization of the aromatic ring, a strategy that allows for the direct introduction of new functional groups without the need for pre-functionalized substrates. mdpi.comresearchgate.netyoutube.com The steric hindrance provided by the 2,2-dimethylpropyl group and the electronic influence of the ortho-cyano group could lead to unique regioselectivity in such reactions. rsc.org Furthermore, the development of "cyano-borrowing" reactions, where the cyano group is temporarily transferred to a catalytic species to facilitate other transformations, presents an exciting and largely unexplored area of research for this class of compounds. rsc.org Researchers are also investigating novel one-pot transformations of aromatic ketones into other valuable chemical entities like esters, which could significantly broaden the synthetic utility of this compound. azom.com

Integration with Automation and High-Throughput Experimentation

The optimization of reaction conditions and the discovery of new catalysts and transformations can be significantly accelerated through the integration of automation and high-throughput experimentation (HTE). mpg.denih.gov HTE platforms, which allow for the parallel execution of a large number of reactions on a small scale, are powerful tools for exploring vast reaction parameter spaces efficiently. sigmaaldrich.commpg.de

For this compound, HTE can be employed to rapidly screen various catalysts, solvents, and reaction conditions for its synthesis and subsequent functionalization. mpg.denih.gov This approach is particularly valuable for identifying optimal conditions for challenging transformations and for discovering novel reactivity. sigmaaldrich.com The data-rich output from HTE can be used to build predictive models for reaction outcomes, further accelerating the research and development process. mpg.de The development of high-throughput fluorescence assays for ketone detection could also be instrumental in the rapid screening of reactions involving this compound. acs.org

| HTE Application | Benefit for this compound Research |

| Catalyst Screening | Rapid identification of efficient and selective catalysts for synthesis. mpg.denih.gov |

| Reaction Optimization | Fast determination of optimal reaction conditions (temperature, solvent, etc.). sigmaaldrich.com |

| Reactivity Discovery | Uncovering novel transformations and reaction pathways. |

| Library Synthesis | Efficient generation of derivatives for structure-activity relationship studies. |

Advanced Materials Design Utilizing Cyano-Ketone Architectures

The inherent properties of the cyano group, such as its strong dipole moment and ability to participate in intermolecular interactions, make cyano-containing molecules attractive building blocks for advanced materials. rsc.org The incorporation of the this compound scaffold into polymers and other materials could lead to novel properties and applications.

The electron-withdrawing nature of the cyano group can significantly influence the electronic and optical properties of conjugated systems. rsc.org This makes cyano-ketone architectures promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Research is ongoing into the synthesis of polymers containing cyano-substituted aromatic units, with a focus on tuning their optoelectronic properties. mdpi.comscholaris.carsc.org The specific substitution pattern and steric bulk of this compound could lead to materials with unique solid-state packing and photophysical behaviors.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full realization of the potential of this compound will require a multidisciplinary approach that bridges the gap between fundamental organic chemistry and applied materials science. The synthesis of novel derivatives and the exploration of their reactivity provide the foundational knowledge for their application in new materials.

Computational studies, such as Density Functional Theory (DFT) calculations, will play a crucial role in understanding the structure-property relationships of materials derived from this cyano-ketone. nih.govmdpi.comresearchgate.net These theoretical investigations can predict the electronic and optical properties of new materials, guiding synthetic efforts towards molecules with desired characteristics. The collaboration between synthetic organic chemists, polymer chemists, physicists, and materials scientists will be essential to design, synthesize, and characterize new functional materials based on the this compound architecture, ultimately leading to innovations in areas ranging from electronics to sensing.

Q & A

Q. What are the standard synthetic routes for 2'-Cyano-2,2-dimethylpropiophenone in academic research?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of cyanoacetophenone derivatives with dimethylating agents under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF is common. Purification often involves column chromatography or recrystallization . Key intermediates, such as 2-chloro-1-(2,4-dimethylphenyl)ethanone, highlight the importance of halogenated precursors in analogous syntheses .

Q. Which spectroscopic techniques are recommended for structural elucidation?

Nuclear Magnetic Resonance (NMR; ¹H/¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential. For instance, NMR can confirm the presence of the cyano group (δ ~110-120 ppm for CN in ¹³C NMR), while IR identifies C≡N stretching (~2240 cm⁻¹). PubChem-derived InChI data (e.g., XSGZZUBAKKQXQH-UHFFFAOYSA-N) can guide computational validation .

Q. What are the common impurities encountered during synthesis, and how are they removed?

Side products like unreacted starting materials or dehalogenated byproducts may form. Techniques such as gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or fractional recrystallization in ethanol/water mixtures are effective for purification .

Q. How should researchers validate analytical methods for this compound?

Cross-validation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with internal standards ensures reproducibility. For example, HPLC retention times and GC-MS fragmentation patterns should align with PubChem or CAS data .

Q. What storage conditions are optimal for maintaining stability?

Store in airtight containers under inert atmospheres (argon/nitrogen) at -20°C to prevent hydrolysis or oxidation. Patent literature on structurally similar cyano-containing compounds emphasizes desiccation and light avoidance .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Design of Experiments (DOE) approaches, such as factorial designs, can systematically test variables like catalyst type (e.g., Lewis acids: AlCl₃ vs. BF₃), temperature (60–120°C), and solvent polarity. A case study on trifluoroethanone intermediates demonstrated a 30% yield increase using BF₃·Et₂O at 80°C .

Q. What computational modeling approaches predict the compound’s reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations assess solvent interactions. PubChem’s Canonical SMILES (e.g., CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC(=C2C)C) enables software input .

Q. How can contradictions in reported biological activities be resolved?

Reproduce studies using standardized protocols (e.g., MIC assays for antimicrobial activity). Computational docking against target proteins (e.g., bacterial enzymes) identifies binding affinities. Note: Limited public data on this compound necessitates cross-referencing analogs like 2',6'-dichloro derivatives, which show antimicrobial potential .

Q. What mechanistic insights exist for its thermal decomposition?

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (e.g., >200°C). Kinetic studies using Arrhenius plots reveal activation energies. DSSTox data (DTXSID20644405) provide toxicity profiles for degradation products .

Q. How does stereoelectronic effects influence its reactivity as a pharmaceutical intermediate?

The cyano group’s electron-withdrawing nature enhances electrophilicity at the ketone carbon, facilitating nucleophilic additions. For example, in drug candidate synthesis, this property enables coupling with amine-bearing moieties. Case studies on trifluoroethanone intermediates demonstrate enhanced bioactivity via such reactions .

Methodological Notes

- Data Gaps : Publicly available data on this specific compound are limited; researchers should extrapolate from structurally related analogs (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) .

- Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies, particularly for biological applications .

- Cross-Disciplinary Tools : Combine synthetic chemistry with computational modeling (e.g., DFT) and high-throughput screening to address mechanistic and applied questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.